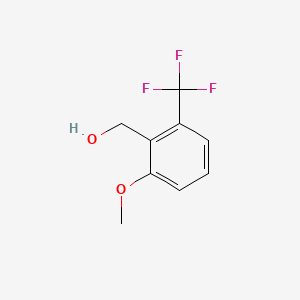

2-Methoxy-6-(trifluoromethyl)benzyl alcohol

Vue d'ensemble

Description

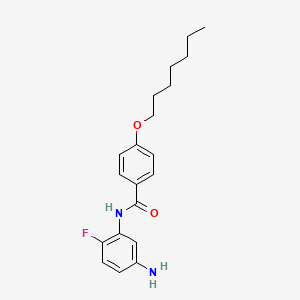

“2-Methoxy-6-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C9H9F3O2 . It is a member of (trifluoromethyl)benzenes .

Molecular Structure Analysis

The molecular structure of “2-Methoxy-6-(trifluoromethyl)benzyl alcohol” can be represented by the InChI code:1S/C9H9F3O2/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4,13H,5H2,1H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-6-(trifluoromethyl)benzyl alcohol” include a molecular weight of 206.16 and a solid physical form . The compound is stored at ambient temperature .Applications De Recherche Scientifique

Photocatalytic Oxidation Applications

Research indicates the efficacy of photocatalytic oxidation processes using derivatives of benzyl alcohol, including those with trifluoromethyl groups, for converting these alcohols into their corresponding aldehydes using titanium dioxide under visible light. This process benefits from high conversion and selectivity, highlighting its potential in green chemistry and sustainable processes (Higashimoto et al., 2009).

Synthetic Applications

In synthetic chemistry, compounds structurally similar to 2-methoxy-6-(trifluoromethyl)benzyl alcohol serve as intermediates or reagents in the synthesis of complex molecules. For example, the transformation of benzyl alcohols into ethers, esters, and other derivatives showcases the utility of benzyl alcohol derivatives in organic synthesis, offering pathways for the creation of value-added chemicals (Kurosu & Li, 2009).

Catalytic and Reagent Development

The development of new catalysts and reagents for efficient chemical transformations is another area of application. For instance, specific benzyl alcohols and their derivatives have been explored for their roles in facilitating reactions like benzylations and oxidations, demonstrating the broader utility of these compounds in enhancing reaction conditions and outcomes (Poon & Dudley, 2006).

Material Science Applications

In materials science, derivatives of benzyl alcohol are used in the synthesis of functional materials. The manipulation of functional groups on benzyl alcohol frameworks can lead to materials with novel properties, useful across a range of applications from pharmaceuticals to advanced manufacturing (Bonacorso et al., 2012).

Mécanisme D'action

Target of Action

It is known that benzylic alcohols, such as 2-methoxy-6-(trifluoromethyl)benzyl alcohol, often interact with enzymes like alcohol dehydrogenases .

Mode of Action

Benzylic alcohols are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound and its targets.

Biochemical Pathways

The compound’s potential to undergo reactions at the benzylic position suggests it may influence pathways involving free radicals, nucleophiles, and oxidation processes .

Pharmacokinetics

The compound’s molecular weight (20616) and physical form (solid) suggest it may have certain pharmacokinetic characteristics

Result of Action

The compound’s potential to undergo reactions at the benzylic position suggests it may induce changes in the molecular structure of its targets, potentially influencing their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-6-(trifluoromethyl)benzyl alcohol. For instance, the compound’s storage and shipping temperatures are ambient, suggesting that extreme temperatures could affect its stability . Additionally, the compound’s solid physical form suggests it may be sensitive to moisture .

Propriétés

IUPAC Name |

[2-methoxy-6-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYWLAALXLVJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451206.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1451210.png)

![4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1451211.png)

![N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine](/img/structure/B1451214.png)

![2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451217.png)

![2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride](/img/structure/B1451225.png)